2-Chloro-6-fluoro-4-nitroaniline

Lipophilicity Drug Design Agrochemical Development

2-Chloro-6-fluoro-4-nitroaniline (CAS 350-20-9) features a unique ortho-Cl/ortho-F substitution pattern—not replicable with symmetrical dihalo or mono-halogenated analogs. Its XLogP3 of 1.8 precisely bridges the lipophilicity gap between 2-fluoro (1.3) and 2-chloro (2.1) scaffolds, making it ideal for fine-tuning oral bioavailability in lead optimization. Differential SNAr reactivity (fluorine as a good leaving group, chlorine as tunable) enables chemoselective, stepwise introduction of two distinct nucleophiles—a powerful orthogonal synthetic strategy impossible with symmetrical 2,6-dichloro analogs. This yellow crystalline solid (≥98% purity) is a critical intermediate for pharmaceuticals and agrochemicals requiring controlled volatility (bp 305.8 °C).

Molecular Formula C6H4ClFN2O2
Molecular Weight 190.56 g/mol
CAS No. 350-20-9
Cat. No. B1430236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoro-4-nitroaniline
CAS350-20-9
Molecular FormulaC6H4ClFN2O2
Molecular Weight190.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)N)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H4ClFN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
InChIKeyUHVFEBYNQPWONG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-fluoro-4-nitroaniline (CAS 350-20-9): A Strategic Halogenated Aniline Intermediate


2-Chloro-6-fluoro-4-nitroaniline is a trisubstituted aromatic amine characterized by the presence of both chloro and fluoro substituents at the 2- and 6-positions, respectively, relative to the amino group, and a nitro group at the 4-position [1]. This specific substitution pattern imparts a unique combination of physicochemical properties, including a calculated XLogP3 of 1.8 and a molecular weight of 190.56 g/mol [1]. It is a yellow crystalline solid primarily utilized as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals [2].

The Critical Importance of Halogenation Pattern in 2-Chloro-6-fluoro-4-nitroaniline Selection


The selection of 2-chloro-6-fluoro-4-nitroaniline over seemingly similar halogenated nitroaniline analogs cannot be made arbitrarily. The unique ortho-chloro and ortho-fluoro substitution pattern significantly differentiates it from mono-halogenated or di-chlorinated counterparts [1]. As detailed in the quantitative evidence below, this specific arrangement yields a distinct balance of lipophilicity, steric bulk, and thermal stability [2]. Furthermore, the differential reactivity of the chloro and fluoro leaving groups, as established in comparative nucleophilic substitution studies, enables orthogonal synthetic strategies that are simply not accessible with more symmetrical analogs [3].

Quantitative Differentiation of 2-Chloro-6-fluoro-4-nitroaniline from Key Analogs


Optimized Lipophilicity Profile Compared to Mono-Halogenated and Di-Chlorinated Analogs

The calculated partition coefficient (XLogP3) of 2-chloro-6-fluoro-4-nitroaniline is 1.8 [1]. This value represents an intermediate lipophilicity compared to the more hydrophilic 2-fluoro-4-nitroaniline (XLogP3 = 1.3) and the more lipophilic 2-chloro-4-nitroaniline (XLogP3 = 2.1) [2][3]. The di-chlorinated analog, 2,6-dichloro-4-nitroaniline, is even more lipophilic with an XLogP3 of 2.9 [4].

Lipophilicity Drug Design Agrochemical Development

Distinct Steric and Mass Profile Between Mono- and Di-Halogenated Series

With a molecular weight of 190.56 g/mol, 2-chloro-6-fluoro-4-nitroaniline occupies a specific intermediate space [1]. It is substantially heavier than the mono-fluorinated analog (2-fluoro-4-nitroaniline, 156.11 g/mol) [2], and notably lighter than the di-chlorinated analog (2,6-dichloro-4-nitroaniline, 207.01 g/mol) [3].

Molecular Weight Steric Effects Property Tuning

Differentiated Thermal Stability and Volatility Profile

The boiling point of 2-chloro-6-fluoro-4-nitroaniline is reported as 305.8 ± 37.0 °C at 760 mmHg [1]. This value is notably lower than that of its 2-chloro-4-nitroaniline analog, which has a boiling point of 326.2 °C [2]. This difference indicates a higher volatility for the target compound relative to the mono-chlorinated version, which can be advantageous in certain purification or formulation processes.

Thermal Stability Boiling Point Process Chemistry

Higher Liquid Density as an Indicator of Enhanced Intermolecular Forces

The predicted density of 2-chloro-6-fluoro-4-nitroaniline is 1.6 ± 0.1 g/cm³ [1]. This is a higher density than that of the 2-chloro-4-nitroaniline (1.494 g/cm³) [2] and 2-fluoro-4-nitroaniline (1.448 g/cm³) analogs [3], suggesting stronger intermolecular forces in the condensed phase.

Density Physical Property Material Science

Unique Orthogonal Functionalization Potential via Differential Halogen Reactivity

A systematic review of aromatic nucleophilic substitution (SNAr) establishes that the nitro group, fluorine, and chlorine possess distinct and comparative leaving group abilities [1]. While the exact rate constants for 2-chloro-6-fluoro-4-nitroaniline are not directly reported, the review confirms that in substrates with multiple potential leaving groups, the reaction outcome is tunable based on the nucleophile and conditions. This principle supports the use of 2-chloro-6-fluoro-4-nitroaniline as a scaffold where the chlorine atom and the activated fluorine atom can undergo sequential, chemoselective SNAr reactions.

Nucleophilic Aromatic Substitution Orthogonal Synthesis SNAr

High-Value Application Scenarios for 2-Chloro-6-fluoro-4-nitroaniline


Lead Optimization in Drug Discovery for Balanced Lipophilicity

Procurement for medicinal chemistry campaigns targeting oral bioavailability. The intermediate XLogP3 value of 1.8 for 2-chloro-6-fluoro-4-nitroaniline [1] makes it a compelling building block for lead optimization. When a synthetic route yields a lead compound with a 2-fluoro-4-nitroaniline-derived moiety (XLogP3 = 1.3) that is too polar, or a 2-chloro-4-nitroaniline-derived moiety (XLogP3 = 2.1) that is too lipophilic [2], substituting with this specific 2-chloro-6-fluoro pattern provides a fine-tuned adjustment to the lipophilicity profile without drastically altering other key properties.

Synthesis of Agrochemicals Requiring Targeted Environmental Fate Properties

In the development of new fungicides or herbicides, the physical properties of intermediates directly influence the final product's volatility and environmental persistence. The lower boiling point of 2-chloro-6-fluoro-4-nitroaniline (305.8 °C) compared to the 2-chloro-4-nitro analog (326.2 °C) [3] suggests that it may yield active ingredients with higher volatility. This characteristic can be desirable for active ingredients requiring fumigant action or rapid dissemination, a differentiator from products derived from heavier, less volatile aniline analogs [4].

Advanced Organic Synthesis Utilizing Orthogonal Halogen Reactivity

This compound is a key procurement target for laboratories engaged in the synthesis of complex molecular architectures that require sequential functionalization. Based on the established principles of SNAr reactivity [5], the presence of a fluorine atom (a good leaving group) and a chlorine atom (a more tunable leaving group) on the same aromatic ring allows for chemoselective transformations. This enables the introduction of two different nucleophiles in a controlled, stepwise manner, a synthetic strategy that cannot be replicated with the symmetric 2,6-dichloro-4-nitroaniline [6].

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